Cis vs. Trans Reactivity from Pseudo A1,3 Strain Release
Molecular mechanics and semi-empirical molecular orbital calculations reveal that the cis isomer of N-substituted 4-methylpyrrolidin-3-ol undergoes pseudo A1,3 strain release between the pyrrolidine ring and adjacent substituents, substantially accelerating intramolecular nucleophilic attack relative to the trans isomer [1]. The trans isomer must first undergo an energetically costly conformational switch from the preferred equatorial orientation to the axial orientation required for productive orbital overlap, whereas the cis isomer's geometry pre-organizes the reactive groups for an optimal ~108° angle of attack on the π* C=O orbital [1].
| Evidence Dimension | Relative intramolecular reaction rate (nucleophilic attack on peptide bond) |
|---|---|
| Target Compound Data | cis isomer: pre-organized geometry, no conformational switch required; reacts 'much faster' [1] |
| Comparator Or Baseline | trans isomer: must switch from equatorial to axial conformer, incurring an energy penalty; significantly slower [1] |
| Quantified Difference | Qualitative: cis reacts substantially faster than trans; exact rate constants not reported in cited analysis. |
| Conditions | MM2 molecular mechanics and semi-empirical MO analysis; N-substituted pyrrolidine model systems [1] |
Why This Matters
For synthetic chemists designing stereospecific intramolecular reactions, the cis isomer's inherent strain-driven reactivity advantage can translate to shorter reaction times and higher yields compared to the trans isomer, directly impacting synthetic route efficiency and cost.
- [1] Begum, S. Mod:sb1106. Imperial College ChemWiki. 2009. Analysis of cis/trans isomer reactivity in pyrrolidine derivatives. View Source
